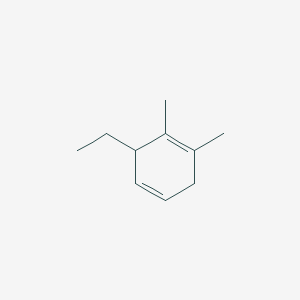
3-Ethyl-1,2-dimethylcyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1,2-dimethylcyclohexa-1,4-diene is an organic compound belonging to the class of cycloalkenes. It is characterized by a six-membered ring with two double bonds (diene) and three alkyl substituents: an ethyl group at position 3 and two methyl groups at positions 1 and 2. This compound is of interest due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,2-dimethylcyclohexa-1,4-diene can be achieved through various methods. One common approach involves the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form a cyclohexene derivative. For instance, the reaction of 1,3-butadiene with an appropriate dienophile under controlled conditions can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. Catalysts such as transition metal complexes can facilitate the cyclization and functionalization of linear precursors to form the cyclohexene ring. The reaction conditions, including temperature, pressure, and solvent, are optimized to maximize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1,2-dimethylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide.
Reduction: Hydrogenation of the double bonds using catalysts such as palladium on carbon (Pd/C) can yield the corresponding cyclohexane derivative.
Substitution: Electrophilic substitution reactions can occur at the alkyl-substituted positions, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, osmium tetroxide
Reduction: Hydrogen gas, Pd/C catalyst
Substitution: Halogens (e.g., Br2, Cl2), alkyl halides
Major Products
Oxidation: Epoxides, diols
Reduction: Cyclohexane derivatives
Substitution: Halogenated or alkylated cyclohexenes
Scientific Research Applications
3-Ethyl-1,2-dimethylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of dienes and the mechanisms of cycloaddition reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including natural products and pharmaceuticals.
Medicine: Derivatives of this compound may exhibit pharmacological properties, making it a potential lead compound for drug development.
Industry: It is used as an intermediate in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-1,2-dimethylcyclohexa-1,4-diene in chemical reactions involves the interaction of its double bonds with electrophiles or nucleophiles. The conjugated diene system allows for resonance stabilization of intermediates, facilitating reactions such as electrophilic addition and cycloaddition. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethylcyclohexa-1,4-diene
- 3-Methyl-1,2-dimethylcyclohexa-1,4-diene
- 1,4-Dimethylcyclohexa-1,3-diene
Uniqueness
3-Ethyl-1,2-dimethylcyclohexa-1,4-diene is unique due to the presence of an ethyl group at position 3, which influences its reactivity and steric properties. This structural feature distinguishes it from other similar compounds and can lead to different reaction outcomes and applications.
Properties
CAS No. |
125909-70-8 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
3-ethyl-1,2-dimethylcyclohexa-1,4-diene |
InChI |
InChI=1S/C10H16/c1-4-10-7-5-6-8(2)9(10)3/h5,7,10H,4,6H2,1-3H3 |
InChI Key |
JWYIMGQSFPZVKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=CCC(=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















